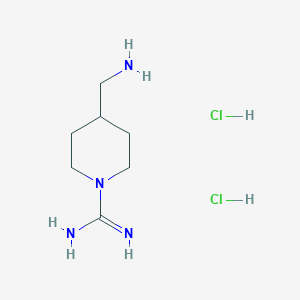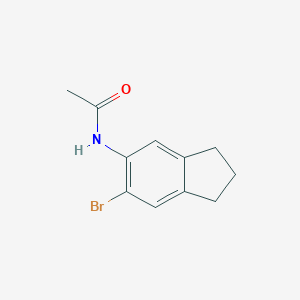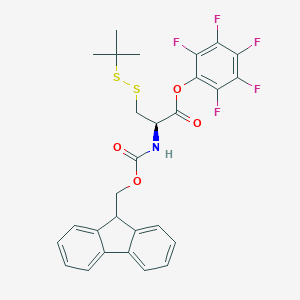
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, also known as DFOB, is a synthetic chelating agent that has been extensively researched for its potential applications in various fields, including medicine, environmental science, and analytical chemistry. DFOB is a bidentate ligand that is capable of forming stable complexes with a wide range of metal ions, including iron, aluminum, and copper.
Mechanism of Action
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to metal ions through its bidentate ligand, forming stable complexes that are excreted from the body. In the case of iron overload disorders, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone binds to excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemical and Physiological Effects:
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been shown to have anti-inflammatory and antiviral properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is its ability to chelate a wide range of metal ions, making it a versatile reagent for various applications. However, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has some limitations, including its relatively low yield in synthesis and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone. One area of interest is the development of more efficient synthesis methods for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, which could increase its yield and reduce its cost. Another area of interest is the development of new applications for 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone, particularly in the fields of environmental science and analytical chemistry. Finally, further research is needed to fully understand the mechanism of action of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone and its potential side effects, particularly at high doses.
Synthesis Methods
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone can be synthesized using a variety of methods, including the reaction of 2-pyridone with 3,3-dimethylacrylic acid, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-pyridone with 3,3-dimethylacryloyl chloride, followed by oxidation with sodium hypochlorite. The yield of 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone using these methods ranges from 50-70%.
Scientific Research Applications
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been extensively studied for its potential applications in medicine, particularly in the treatment of iron overload disorders such as thalassemia and sickle cell anemia. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone is able to chelate excess iron in the body, preventing it from causing oxidative damage to tissues and organs. 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has also been studied for its potential use in environmental science, particularly in the remediation of contaminated soils and water. In analytical chemistry, 6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone has been used as a reagent for the determination of metal ions in various samples.
properties
CAS RN |
146699-60-7 |
|---|---|
Product Name |
6-(3,3-Dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
6-(4,4-dimethyl-5-oxofuran-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-11(2)6-8(15-10(11)14)7-4-3-5-9(13)12-7/h3-6H,1-2H3,(H,12,13) |
InChI Key |
KDJFNBQWHWZRHV-UHFFFAOYSA-N |
SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Canonical SMILES |
CC1(C=C(OC1=O)C2=CC=CC(=O)N2)C |
Other CAS RN |
146699-60-7 |
synonyms |
6-(3,3-dimethyl-2-oxo-2,3-dihydro-5-furanyl)-2-pyridone 6-DODFP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)



![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)


